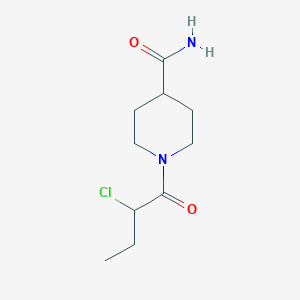

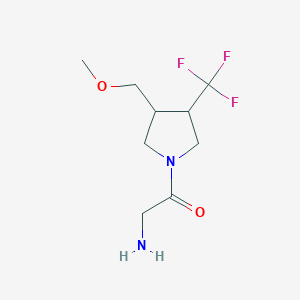

1-(2-Chlorobutanoyl)piperidine-4-carboxamide

Vue d'ensemble

Description

1-(2-Chlorobutanoyl)piperidine-4-carboxamide is a compound that has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening . It has selectivity over the related kinase insulin-like growth factor-1 (IGF1R) .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves various intra- and intermolecular reactions . The synthesis of a handful of compounds has shown that pyrrole, indole, and thienopyrrole are all tolerated when coupled to the 4-(2-aminoethyl)pyridine .Chemical Reactions Analysis

Piperidine-4-carboxamide derivatives have been found to inhibit various enzymes and viruses . For instance, they have shown antiviral activity against human α- coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .Applications De Recherche Scientifique

Antimicrobial Activity Against Mycobacterium abscessus

P4C has demonstrated promising antimicrobial activity against Mycobacterium abscessus, an opportunistic pathogen that causes lung disease. In a whole-cell screen, researchers identified P4C as a hit against M. abscessus. Further studies revealed that P4Cs inhibit DNA gyrase, a critical enzyme involved in bacterial DNA replication. These compounds present a novel class of mycobacterial DNA gyrase inhibitors with potential therapeutic applications against the M. abscessus complex .

Selective Protein Kinase B (PKB) Inhibition

Researchers have modified P4C derivatives to enhance their selectivity for PKB (also known as Akt), a key signaling protein involved in cell survival and proliferation. Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective and orally bioavailable PKB inhibitors with in vivo antitumor activity .

Type II Diabetes Research

1-Boc-piperidine-4-carboxaldehyde, a derivative of P4C, has been used as a reactant in the synthesis of selective GPR119 agonists. GPR119 activation has potential implications for type II diabetes treatment .

HDAC Inhibitors

While not directly related to P4C, the piperidine-1-carboxamide scaffold has been explored in the development of histone deacetylase (HDAC) inhibitors. HDAC inhibitors play a role in epigenetic regulation and have applications in cancer therapy and other diseases .

HIV-1 Replication Inhibition

P4C derivatives have been investigated for their potential as inhibitors of M-tropic (R5) HIV-1 replication. These compounds may offer insights into novel antiretroviral strategies .

5-HT6 Receptor Antagonists

Although not extensively studied, the piperidine-4-carboxamide scaffold could serve as a starting point for developing selective 5-HT6 receptor antagonists. These antagonists may have implications for neurological disorders and cognitive function .

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is the anaplastic lymphoma kinase (ALK) in humans . This compound has been identified as a potent inhibitor of ALK during high throughput screening . It also targets the DNA gyrase in Mycobacterium abscessus .

Mode of Action

The 1-(2-Chlorobutanoyl)piperidine-4-carboxamide interacts with its targets by binding to the ALK kinase domain, revealing an unusual DFG-shifted conformation, which allows access to an extended hydrophobic pocket .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component of ALK . It also affects the DNA gyrase-mediated DNA damage pathway in Mycobacterium abscessus .

Result of Action

The molecular and cellular effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide’s action include the inhibition of ALK, leading to a decrease in the phosphorylation of Akt and downstream biomarkers . It also shows bactericidal and antibiofilm activity against Mycobacterium abscessus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide. For instance, the differential pathogenesis of Mycobacterium abscessus due to the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors can affect the compound’s action .

Propriétés

IUPAC Name |

1-(2-chlorobutanoyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVKKQUHVAFMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobutanoyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

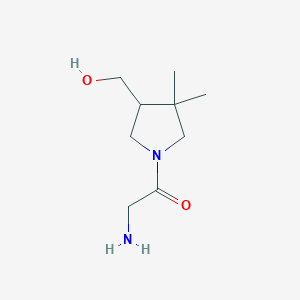

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

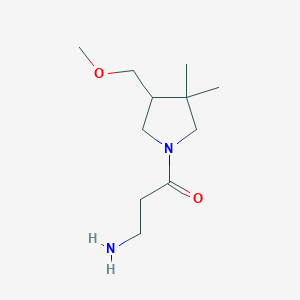

![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

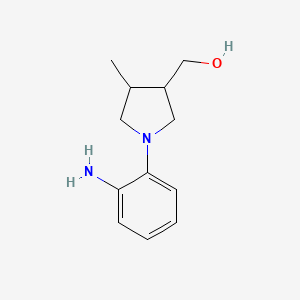

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)